Propantheline

Vue d'ensemble

Description

Le propantheline est un agent antimuscarinique principalement utilisé pour traiter des affections telles que l'incontinence urinaire, l'hyperhidrose et les spasmes gastro-intestinaux. Il s'agit d'un composé ammonium quaternaire synthétique qui agit comme un antagoniste de l'acétylcholine au niveau des récepteurs muscariniques, ce qui entraîne une réduction des contractions et des sécrétions musculaires lisses .

Méthodes De Préparation

La préparation du bromure de propantheline implique plusieurs étapes. Une méthode consiste à hydrolyser la xanthene-7-cyan en xanthene-7-carboxylate de sodium, suivie d'une extraction à l'aide de diéthoxyméthane en conditions alcalines pour éliminer les impuretés. L'acide xanthene-7-carboxylique obtenu subit des réactions d'estérification et de formation de sel pour donner du bromure de this compound . Cette méthode est efficace car elle produit un produit qualifié sans nécessiter de raffinage important.

Analyse Des Réactions Chimiques

Le propantheline subit diverses réactions chimiques, notamment :

Hydrolyse : Le this compound peut être hydrolysé pour produire ses produits de dégradation.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe ammonium quaternaire.

Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques soient moins fréquentes, la stabilité du composé peut être affectée par les conditions oxydantes.

Les réactifs courants utilisés dans ces réactions comprennent les acides et les bases forts pour les processus d'hydrolyse et d'estérification. Les principaux produits formés à partir de ces réactions sont généralement les produits de dégradation ou les dérivés modifiés du this compound .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'étude des agents antimuscariniques.

Biologie : Le this compound est utilisé pour étudier les effets de l'antagonisme des récepteurs muscariniques sur divers processus biologiques.

Médecine : Il est utilisé dans le traitement d'affections telles que les ulcères peptiques, l'hyperhidrose et les spasmes gastro-intestinaux en raison de ses propriétés anticholinergiques

Mécanisme d'action

Le this compound exerce ses effets par un double mécanisme :

Effet antimuscarinique : Il bloque les récepteurs de l'acétylcholine sur les muscles lisses, réduisant ainsi les contractions et les sécrétions musculaires.

Effet musculotrope : Il a un effet relaxant direct sur les muscles lisses

Les principales cibles moléculaires sont les récepteurs muscariniques de l'acétylcholine (M1, M2 et M3), qui sont impliqués dans divers processus physiologiques tels que la contraction musculaire et la sécrétion glandulaire .

Applications De Recherche Scientifique

Propantheline has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying antimuscarinic agents.

Biology: this compound is used to study the effects of muscarinic receptor antagonism on various biological processes.

Medicine: It is employed in the treatment of conditions like peptic ulcers, hyperhidrosis, and gastrointestinal spasms due to its anticholinergic properties

Mécanisme D'action

Propantheline exerts its effects through a dual mechanism:

Antimuscarinic Effect: It blocks acetylcholine receptors on smooth muscle, reducing muscle contractions and secretions.

Musculotropic Effect: It has a direct relaxing effect on smooth muscle

The primary molecular targets are the muscarinic acetylcholine receptors (M1, M2, and M3), which are involved in various physiological processes such as muscle contraction and glandular secretion .

Comparaison Avec Des Composés Similaires

Le propantheline est souvent comparé à d'autres agents antimuscariniques tels que l'oxybutynine et la méthantheline. Alors que l'oxybutynine est plus efficace dans le traitement de l'incontinence urinaire, le this compound est préféré pour son profil d'effets secondaires moins important et sa durée d'action plus longue . La méthantheline, en revanche, a une structure similaire, mais est moins puissante que le this compound .

Composés similaires

- Oxybutynine

- Méthantheline

- Atropine

- Scopolamine

Le caractère unique du this compound réside dans son équilibre entre efficacité et tolérance, ce qui en fait une option précieuse pour le traitement de diverses affections avec moins d'effets secondaires .

Activité Biologique

Propantheline, an anticholinergic drug, primarily functions by inhibiting the action of acetylcholine at muscarinic receptors. This compound is utilized in various clinical settings, particularly for managing gastrointestinal disorders and neurocardiogenic syncope. The following sections detail its biological activity, mechanisms, pharmacokinetics, and case studies.

This compound exerts its effects through two primary mechanisms:

- Anticholinergic Effect : It acts as an antagonist at muscarinic acetylcholine receptors, specifically the M1 subtype, which mediates various physiological processes including smooth muscle contraction and glandular secretion.

- Musculotropic Effect : this compound has a direct relaxing effect on smooth muscle, aiding in the reduction of gastrointestinal motility and secretions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound undergoes extensive first-pass metabolism, resulting in a low systemic bioavailability of approximately 10-25% when administered orally .

- Distribution : Following intravenous administration, this compound is rapidly distributed with initial plasma concentrations ranging from 494 to 1310 ng/ml .

- Elimination : The compound is primarily eliminated via extra-renal routes, indicating significant metabolic processing. The mean biological half-lives are approximately 3.2 minutes (distribution phase), 57.9 minutes (fast elimination phase), and 2.93 hours (slow elimination phase) .

| Parameter | Value |

|---|---|

| Bioavailability | 10–25% |

| Initial Plasma Concentration | 494–1310 ng/ml |

| Biological Half-Life | 3.2 min (distribution), 57.9 min (fast elimination), 2.93 h (slow elimination) |

| Total Plasma Clearance | 79.2 L/h |

| Renal Clearance | 11.5 L/h |

Gastrointestinal Disorders

This compound is primarily indicated for the treatment of irritable bowel syndrome (IBS) due to its ability to reduce gastrointestinal motility and secretion. Its anticholinergic properties help alleviate symptoms such as abdominal cramps and diarrhea.

Neurocardiogenic Syncope

A notable study evaluated this compound's efficacy in preventing neurocardiogenic syncope. In a cohort of 16 patients with a history of syncope, this compound was administered at a mean dose of 64.3 mg/day for one week. Results showed that after treatment, 81% of patients exhibited no presyncope or syncope during tilt-table testing. Furthermore, significant improvements were noted in heart rate and mean arterial blood pressure during upright tilt .

Case Studies

-

Neurocardiogenic Syncope Study :

- Participants : 16 patients (mean age: 48.8 years)

- Dosage : 64.3 mg/day for 7 days

- Results :

- 81% showed no presyncope/syncope post-treatment.

- Mean heart rate increased from 43.2 to 77.3 beats/min (p < 0.005).

- Mean arterial blood pressure increased from 42.2 to 81.3 mmHg (p < 0.0005).

- : this compound effectively prevents neurocardiogenic syncope beyond mere cardioinhibition prevention .

-

Pharmacokinetic Study :

- Participants : Six normal men

- Method : Administered this compound bromide intravenously and orally.

- Findings :

- Rapid distribution with significant extra-renal elimination.

- Low systemic availability post-oral administration.

- : Highlights the importance of understanding pharmacokinetics for therapeutic efficacy .

Propriétés

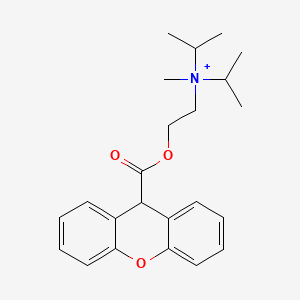

IUPAC Name |

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30NO3/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22/h6-13,16-17,22H,14-15H2,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYOYDLCMFIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047230 | |

| Record name | Propanthelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propantheline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.22e-05 g/L | |

| Record name | Propantheline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Action is achieved via a dual mechanism: (1) a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and (2) a direct effect upon smooth muscle (musculotropic)., ANTICHOLINERGIC DRUGS BLOCK THE ACTION OF ACETYLCHOLINE AT POSTGANGLIONIC CHOLINERGIC SITES, THEREBY INCREASING BLADDER CAPACITY BY REDUCING THE NUMBER OF MOTOR IMPULSES REACHING THE DETRUSOR MUSCLE. /ANTICHOLINERGIC DRUGS/ | |

| Record name | Propantheline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPANTHELINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

298-50-0 | |

| Record name | Propantheline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propantheline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propantheline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanthelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propantheline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANTHELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1306V2B0Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANTHELINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propantheline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.